molecular formula C15H15BrO2 B12977853 1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene

1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene

Cat. No.: B12977853
M. Wt: 307.18 g/mol
InChI Key: OVIVUCKPDFUEHU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene is an organic compound with the molecular formula C15H15BrO2 It is a derivative of benzene, featuring a benzyloxy group, a bromomethyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene typically involves the bromination of 1-(Benzyloxy)-3-methyl-5-methoxybenzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under an inert atmosphere.

Major Products Formed

    Nucleophilic substitution: Products such as 1-(Benzyloxy)-3-(azidomethyl)-5-methoxybenzene or 1-(Benzyloxy)-3-(thiomethyl)-5-methoxybenzene.

    Oxidation: 1-(Benzyloxy)-3-(formyl)-5-methoxybenzene.

    Reduction: 1-(Benzyloxy)-3-(hydroxymethyl)-5-methoxybenzene.

Scientific Research Applications

1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The benzyloxy and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-4-bromo-2-methoxybenzene
  • 1-(Benzyloxy)-3-methyl-5-methoxybenzene
  • 1-(Benzyloxy)-2-bromo-4-methoxybenzene

Uniqueness

1-(Benzyloxy)-3-(bromomethyl)-5-methoxybenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both a bromomethyl and a methoxy group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-(bromomethyl)-3-methoxy-5-phenylmethoxybenzene

InChI

InChI=1S/C15H15BrO2/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

OVIVUCKPDFUEHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CBr)OCC2=CC=CC=C2

Origin of Product

United States

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